molecular formula C20H20Cl2N6O2 B2454214 7-(3,4-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1013989-71-3

7-(3,4-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2454214
CAS No.: 1013989-71-3
M. Wt: 447.32
InChI Key: CZALZBVNASBZIF-UHFFFAOYSA-N
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Description

7-(3,4-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H20Cl2N6O2 and its molecular weight is 447.32. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Compounds with complex structures like the one often serve as a basis for synthetic chemistry research, focusing on the development of new synthetic pathways or the improvement of existing ones. For example, the study on the regioselective synthesis of 6H-Pyrano[3,2‐e]pyrimidine‐2,4‐dione highlights the synthesis of derivatives through specific reactions, which could be analogous to the synthesis methods applicable to the compound (Majumdar & Das, 1998).

Biological Activity

The structural motifs present in the compound, such as purine derivatives, are often explored for their biological activities. For instance, compounds with a purine backbone have been studied for their cytotoxic activities against various cancer cell lines, as seen in the synthesis and cytotoxic activity study of carboxamide derivatives of benzo[b][1,6]naphthyridines (Deady et al., 2003). This suggests that the compound may also have potential for pharmacological research, particularly in the context of exploring its activity against disease models.

Metal Complexes and Coordination Chemistry

The purine derivative's potential to form metal complexes, as demonstrated in the study on metal complexes of 6-pyrazolylpurine derivatives, indicates that similar compounds could be used in coordination chemistry for the development of metal-mediated base pairs or other metal-organic frameworks (Sinha et al., 2015).

Properties

IUPAC Name

7-[(3,4-dichlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-1-ethyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2N6O2/c1-5-26-18(29)16-17(25(4)20(26)30)23-19(28-12(3)8-11(2)24-28)27(16)10-13-6-7-14(21)15(22)9-13/h6-9H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZALZBVNASBZIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C(N2CC3=CC(=C(C=C3)Cl)Cl)N4C(=CC(=N4)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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